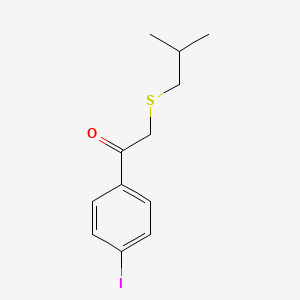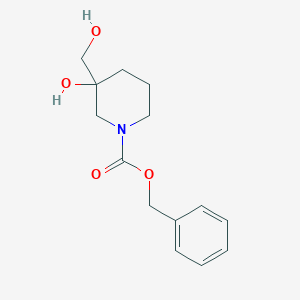![molecular formula C11H11BrO3 B15303980 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid](/img/structure/B15303980.png)
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid is an organic compound with the molecular formula C11H11BrO3 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 1-(4-bromophenoxy)cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxycyclopropane: The 4-bromophenol is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 4-bromophenoxycyclopropane.
Formation of this compound: Finally, the 4-bromophenoxycyclopropane is reacted with chloroacetic acid in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenoxycyclopropylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of phenoxycyclopropylacetic acid.
Substitution: Formation of amino or hydroxyl derivatives.
Applications De Recherche Scientifique
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to study the effects of brominated phenoxy compounds on biological systems.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group play crucial roles in its biological activity. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenoxyacetic acid: Similar structure but lacks the cyclopropyl group.
Phenoxyacetic acid: Lacks both the bromine atom and the cyclopropyl group.
Cyclopropylacetic acid: Lacks the bromophenoxy group.
Uniqueness
2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid is unique due to the presence of both the bromophenoxy and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H11BrO3 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
2-[1-(4-bromophenoxy)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H11BrO3/c12-8-1-3-9(4-2-8)15-11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14) |
Clé InChI |
BMWPGQKHNXXNRW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC(=O)O)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis](/img/structure/B15303907.png)


![{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B15303913.png)

![6,6,8,8-Tetramethyl-7-oxaspiro[3.5]nonan-2-one](/img/structure/B15303926.png)
![Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-1,4-diazepane-1-carboxylate](/img/structure/B15303927.png)
![2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B15303931.png)






